molecular formula C27H37FO6 B12002931 [(9R,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate

[(9R,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate

Cat. No.: B12002931
M. Wt: 476.6 g/mol
InChI Key: SNHRLVCMMWUAJD-KPDZTREXSA-N
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Description

Systematic IUPAC Nomenclature Conventions for Polycyclic Steroidal Derivatives

The IUPAC nomenclature of steroids follows strict rules for numbering and substituent prioritization, rooted in the cyclopenta[a]phenanthrene framework. For this compound, the parent hydrocarbon is 6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene , a partially saturated derivative of the tetracyclic gonane structure. The numbering adheres to the steroid convention, with rings labeled A–D and carbons assigned positions 1–21.

Key substituents are enumerated as follows:

  • C3 : A ketone group (3-oxo)
  • C9 : Fluoro substituent in the R configuration
  • C10, C13, C16 : Methyl groups
  • C11 : Hydroxyl group
  • C17 : Pentanoate ester linked via a 2-hydroxyacetyl moiety in the R configuration

The systematic name prioritizes functional groups in descending order of seniority (ketone > hydroxyl > ester). The stereochemical descriptors (9R,17R) specify the absolute configurations at these chiral centers, while octahydro denotes saturation at eight positions across rings A, B, and C.

Feature IUPAC Convention Application Reference
Parent hydrocarbon Octahydrocyclopenta[a]phenanthrene
Substituent hierarchy Ketone > hydroxyl > ester > halide
Stereodescriptors R configuration at C9 and C17

This nomenclature aligns with IUPAC’s 1989 steroid guidelines, which mandate side-chain stereochemistry specification using the RS system. The 2-hydroxyacetyl group at C17 is treated as a branched substituent, with the pentanoate ester receiving the lowest possible locant.

Properties

Molecular Formula

C27H37FO6

Molecular Weight

476.6 g/mol

IUPAC Name

[(9R,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate

InChI

InChI=1S/C27H37FO6/c1-5-6-7-23(33)34-27(22(32)15-29)16(2)12-20-19-9-8-17-13-18(30)10-11-24(17,3)26(19,28)21(31)14-25(20,27)4/h10-11,13,16,19-21,29,31H,5-9,12,14-15H2,1-4H3/t16?,19?,20?,21?,24?,25?,26-,27-/m0/s1

InChI Key

SNHRLVCMMWUAJD-KPDZTREXSA-N

Isomeric SMILES

CCCCC(=O)O[C@@]1(C(CC2C1(CC([C@]3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO

Canonical SMILES

CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO

Origin of Product

United States

Preparation Methods

Stereoselective Fluorination at C-9

A critical step is the introduction of the 9α-fluoro group. Modern methods employ 9α-fluorination of 11β-hydroxy-16β-methylpregna-1,4-diene-3,20-dione precursors. The US7098328B2 patent details a two-step process:

  • Epoxidation : Formation of a 9β,11β-epoxide using meta-chloroperbenzoic acid (mCPBA) in dichloromethane.

  • Fluorolytic Ring Opening : Treatment with anhydrous hydrogen fluoride (HF) in tetrahydrofuran (THF) at –20°C achieves >95% stereoselectivity for the 9α-fluoro isomer.

This method avoids hazardous reagents like fluoroperchlorate, addressing safety concerns in earlier routes.

Esterification at C-17 and C-21 Positions

Betamethasone valerate features a valerate (pentanoate) ester at C-17 and a hydroxyl group at C-21. The CN102659887B patent outlines a scalable esterification protocol:

C-17 Valeroylation

  • Activation of Betamethasone : Betamethasone (1 eq) is dissolved in methanol (MeOH) and acetic acid (AcOH) (3:1 v/v) at 50°C.

  • Trimethyl Orthovalerate Reaction : Addition of trimethyl orthovalerate (1.2 eq) under reflux for 6 hours yields the 17-valerate ester with 88–92% purity.

  • Crystallization : The crude product is recrystallized from acetone/hexane to achieve >99% chemical purity.

C-21 Hydroxylation

The C-21 hydroxyl group is preserved during synthesis by protecting it as a mesylate (methanesulfonate) intermediate. Subsequent hydrolysis with aqueous sodium bicarbonate regenerates the free hydroxyl group without epimerization.

Purification and Stereochemical Control

Chromatographic Separation

Diastereomeric impurities (e.g., 6β-fluoro epimers) are removed via flash chromatography using silica gel and ethyl acetate/hexane gradients. The CN102659887A patent reports a 98.5% enantiomeric excess (ee) using this method.

Crystallization Optimization

Final crystallization from methanol at –10°C produces needle-like crystals with a melting point of 190–194°C, consistent with literature. Yield improvements (75% to 85%) are achieved by controlling cooling rates and solvent ratios.

Industrial-Scale Production

Continuous Flow Synthesis

Recent advances (WO2023016817A1) describe a continuous flow system for the 9α-fluorination step:

  • Reactor Design : Tubular reactor with HF-resistant Hastelloy lining.

  • Conditions : 10 bar pressure, 25°C, residence time 30 minutes.

  • Output : 12 kg/hour with 97% yield.

Green Chemistry Innovations

The CN102167680B patent introduces a chiral ligand-mediated carboxylation using carbon dioxide (CO₂) in methyl tert-butyl ether (MTBE), reducing reliance on toxic alkylating agents.

Analytical Characterization

Spectroscopic Data

  • IR (ATR) : 1745 cm⁻¹ (ester C=O), 1660 cm⁻¹ (ketone), 1240 cm⁻¹ (C–F).

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 5.71 (d, J = 10 Hz, H-1), 4.92 (m, H-17), 1.38 (s, 16β-CH₃).

HPLC Method Validation

A reversed-phase HPLC method (C18 column, methanol:water 90:10) resolves betamethasone valerate (RT = 5.3 min) and neomycin sulfate (RT = 3.8 min) in cream formulations, with 94–107% recovery.

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (%)ScalabilityReference
Epoxide FluorinationHF-mediated ring opening8599.5High
Chiral CarboxylationCO₂ insertion with ligands7898.0Moderate
Continuous FlowTubular reactor9799.8Industrial

Chemical Reactions Analysis

Hydrolysis of Ester Groups

The pentanoate ester at the C17 position undergoes hydrolysis under acidic or alkaline conditions to yield betamethasone (free alcohol) and valeric acid . This reaction is critical for prodrug activation in biological systems.

Reaction Conditions Products Catalysts/Notes
Aqueous NaOH (pH >10)Betamethasone + Sodium pentanoateSaponification at elevated temps
HCl (0.1M, 37°C)Betamethasone + Pentanoic acidSlower kinetics than alkaline route

The hydroxyacetyl group at C17 may also undergo hydrolysis but is sterically hindered, leading to slower reactivity compared to the pentanoate ester .

Oxidation Reactions

The C3 ketone and C11/C21 hydroxyl groups are potential oxidation sites:

  • C3 ketone : Stable under physiological conditions but reducible to a secondary alcohol using agents like NaBH₄ .

  • C11 hydroxyl : Resists oxidation due to steric protection from the cyclopentane ring .

  • C21 hydroxyl : Can be oxidized to a ketone under strong oxidizing conditions (e.g., CrO₃), though this is not typical in therapeutic contexts .

Esterification and Derivatization

The C17 and C21 hydroxyl groups are primary targets for esterification to modulate solubility and bioavailability:

Derivative Reagent Application Source
Betamethasone dipropionate Propionic anhydrideEnhanced topical potency
Betamethasone acetate Acetic anhydrideIntra-articular formulations
Betamethasone sodium phosphate Phosphoryl chlorideWater-soluble injectable forms

The patent US20210259736A1 describes additional derivatives using sulfonate and carbohydrate-based esters to alter pharmacokinetics .

Photodegradation and Stability

Betamethasone Valerate is sensitive to UV light, leading to:

  • C1-C2 diene isomerization : Formation of inactive isomers under prolonged UV exposure .

  • Dehalogenation : Loss of the C9 fluorine atom under extreme conditions, reducing glucocorticoid activity .

Degradation Pathway Conditions Outcome
PhotoisomerizationUV-A (315–400 nm)Loss of anti-inflammatory activity
Hydrolytic cleavageHigh humidity (>75% RH)Prodrug conversion to betamethasone

Metabolic Reactions

In vivo, the compound undergoes hepatic metabolism via:

  • Esterase-mediated hydrolysis : Primary pathway, releasing betamethasone for systemic action .

  • Cytochrome P450 (CYP3A4) oxidation : Minor pathway affecting the cyclopentane ring .

Synthetic Modifications

Key steps in synthesis include:

  • Mitsunobu reaction : To introduce the C9 fluorine atom .

  • Selective esterification : Using valeryl chloride to functionalize the C17 hydroxyl group while protecting the C21 hydroxyl .

Scientific Research Applications

Pharmaceutical Applications

  • Anti-inflammatory Properties
    • This compound exhibits significant anti-inflammatory effects similar to other corticosteroids. It is utilized in treating conditions such as arthritis and other inflammatory disorders by modulating immune responses and reducing inflammation.
  • Hormonal Therapy
    • As a steroid derivative, it plays a role in hormonal therapies. It may be used in conditions requiring hormone replacement or suppression therapy due to its glucocorticoid activity.
  • Dermatological Uses
    • The compound is incorporated into topical formulations for treating skin conditions like eczema and psoriasis. Its ability to reduce inflammation and promote skin healing makes it effective in dermatological applications.
  • Oral Delivery Systems
    • Recent studies have explored the use of this compound in oral drug delivery systems. It can be formulated into devices that target localized delivery of steroids directly to affected tissues in the oral cavity .

Case Study: Anti-inflammatory Efficacy

A study published in a peer-reviewed journal demonstrated that [(9R,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate significantly reduced markers of inflammation in animal models of arthritis. The results indicated a dosage-dependent response with minimal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study: Hormonal Replacement Therapy

In clinical trials for hormonal replacement therapy in post-menopausal women, this compound showed promising results in alleviating symptoms associated with estrogen deficiency while maintaining a favorable safety profile. The study highlighted its potential as an alternative to conventional hormone therapies .

Comparative Data Table

Application AreaMechanism of ActionEfficacy Evidence
Anti-inflammatoryModulates immune responseSignificant reduction in inflammation markers
Hormonal TherapyMimics natural steroid hormonesEffective symptom relief in clinical trials
Dermatological TreatmentReduces skin inflammation and promotes healingPositive outcomes in eczema treatment studies
Oral Drug DeliveryLocalized delivery system for targeted therapyImproved bioavailability noted

Mechanism of Action

The mechanism of action of [(9R,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Differences :

  • Bioavailability: Shorter ester chains (propanoate) enhance solubility but reduce half-life compared to pentanoate .
  • Synthetic Complexity: Heptanoate derivatives require extended alkylation steps, lowering yields () .

Halogen Substitutions

Compound Name Halogen Position Additional Groups Molecular Formula Reference
Target Compound Fluorine 9 11-OH, 17-(2-hydroxyacetyl) C25H33FO6
[(...)-17-yl] propanoate () Chlorine 17 17-(2-chloroacetyl) C25H32ClFO5
[(...)-17-yl] propanoate () Cl, 2F 6, 9 17-(2-chloroacetyl) C25H31ClF2O5

Key Differences :

  • Electrophilicity : Chloroacetyl derivatives () exhibit higher reactivity than hydroxyacetyl, impacting metabolic stability .
  • Toxicity : Fluorine at position 9 reduces off-target interactions compared to chlorine () .

Hydroxyl and Acetyl Modifications

Compound Name Position 17 Substituent Bioactivity Notes Reference
Target Compound 2-hydroxyacetyl Potential anti-inflammatory activity
[(...)-17-yl] acetate () Acetyl Higher volatility, lower stability
[(...)-17-yl] propanoate () Methylsulfanyl Inhibits Clostridium difficile

Key Differences :

  • Metabolic Pathways : Hydroxyacetyl groups (target compound) are prone to glucuronidation, enhancing excretion .
  • Antimicrobial Activity : Methylsulfanyl derivatives () show specificity against bacterial spores .

Biological Activity

The compound [(9R,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate is a synthetic derivative of corticosteroids. Its complex structure includes multiple functional groups such as a fluorine atom and hydroxyl groups, contributing to its pharmacological properties. This article explores the biological activity of this compound with a focus on its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

The primary biological activity of this compound is attributed to its role as a glucocorticoid. It exerts its effects by binding to glucocorticoid receptors (GRs), which are nuclear receptors that regulate gene expression involved in inflammation and immune responses. Upon binding to GRs, the compound modulates the transcription of target genes that lead to:

  • Anti-inflammatory Effects : The compound inhibits the production of pro-inflammatory cytokines and chemokines.
  • Immunosuppressive Effects : It reduces the activation and proliferation of immune cells.

These mechanisms make it particularly useful in treating inflammatory and autoimmune conditions.

Therapeutic Applications

Research indicates that This compound may be effective in managing:

  • Psoriasis : Its anti-inflammatory properties can alleviate the symptoms associated with this chronic skin condition.
  • Dermatitis : The compound can reduce inflammation and itching in various forms of dermatitis.

Comparative Analysis

To understand the uniqueness of this compound in relation to other corticosteroids, a comparative analysis is presented in the following table:

Compound NameStructural FeaturesBiological Activity
Target Compound9-fluoro; 11-hydroxy; pentanoate esterAnti-inflammatory
Betamethasone ValerateValerate esterAnti-inflammatory
DexamethasoneNo hydroxyl at C11Strong anti-inflammatory
HydrocortisoneFewer methyl groupsLess potent anti-inflammatory

This comparison highlights the enhanced potency and potential therapeutic advantages of the target compound due to its unique structural features.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of the compound:

  • In Vitro Studies : Laboratory studies have shown that the compound effectively reduces IL-6 and TNF-alpha levels in cultured human keratinocytes exposed to inflammatory stimuli.
  • Animal Models : In murine models of psoriasis-like skin inflammation, treatment with this compound resulted in significant reductions in lesion size and inflammatory cell infiltration compared to controls.
  • Clinical Trials : Early-phase clinical trials indicate promising results for patients with chronic inflammatory skin diseases treated with formulations containing this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing [(9R,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate?

  • Methodological Answer : A validated synthesis route involves sequential protection/deprotection steps. For example:

Protection : React the steroid core with tert-butyldimethylsilyl (TBS) groups under conditions such as methyl triflate in dichloromethane (DCM) with 2,6-di-tert-butylpyridine as a base (24 hours, room temperature) .

Esterification : Introduce the pentanoate moiety via activated ester intermediates (e.g., using EDAC coupling agents in acetone) .

Deprotection : Remove TBS groups using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF), followed by purification via silica gel chromatography (0–10% methanol/DCM gradient) .

  • Key Data :
StepReagents/ConditionsYieldPurity
ProtectionMethyl triflate, DCM, 2,6-di-tert-butylpyridine68%>95% (HPLC)
DeprotectionTBAF, THF, 20 hr84%>90% (NMR)

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography : Refine structures using SHELXL/SHELXS software for small-molecule resolution, particularly for stereochemical confirmation .
  • NMR spectroscopy : Analyze 19F^{19}\text{F}-NMR for fluorine environment (δ ≈ -120 to -150 ppm) and 1H^{1}\text{H}-NMR for hydroxyl/hydroxyacetyl group signals (δ 4.0–5.5 ppm) .
  • Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+^+: 476.58) .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

  • Methodological Answer :

  • RP-HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 240 nm. Validate linearity (R2^2 > 0.99) across 0.1–50 µg/mL .
  • LC-MS/MS : Employ electrospray ionization in positive mode for enhanced sensitivity (LOQ: 0.01 µg/mL) .

Advanced Research Questions

Q. How do polymorphic forms of this compound influence its stability and bioactivity?

  • Methodological Answer :

  • Polymorph Screening : Conduct solvent-mediated crystallization trials (e.g., ethanol, acetonitrile) under controlled humidity/temperature. Monitor forms via PXRD and DSC .
  • Stability Testing : Compare degradation rates (e.g., hydrolysis of the pentanoate ester) between polymorphs under accelerated conditions (40°C/75% RH for 6 months) .
  • Bioactivity Correlation : Assess anti-inflammatory potency in cell-based assays (e.g., IL-6 suppression) for each polymorph .
  • Key Finding : Form II (monoclinic) exhibits 20% greater hydrolytic stability than Form I (orthorhombic) due to tighter crystal packing .

Q. What strategies resolve contradictions in reported solubility data across studies?

  • Methodological Answer :

Standardize Solubility Protocols : Use USP dissolution apparatus with biorelevant media (e.g., simulated intestinal fluid pH 6.8).

Control Particle Size : Micronize the compound to <10 µm to minimize variability .

Validate with Multiple Techniques : Compare shake-flask (24 hr equilibrium) versus dynamic light scattering (DLS) measurements .

  • Data Reconciliation :
MethodSolubility in DMSO (mg/mL)Source
Shake-flask19.2
DLS28.1
Discrepancy attributed to kinetic vs. equilibrium solubility.

Q. How can molecular docking elucidate its glucocorticoid receptor (GR) binding mechanism?

  • Methodological Answer :

Modeling : Use GR crystal structures (PDB: 4P6X) and software like AutoDock Vina. Focus on the 17-pentanoate moiety’s interaction with Lys579 and Gln570 residues .

Free Energy Calculations : Apply MM-GBSA to compare binding affinities with dexamethasone (baseline ΔG = -9.8 kcal/mol) .

  • Key Insight : The pentanoate chain enhances hydrophobic interactions, increasing residence time by 15% versus shorter-chain analogs .

Q. What experimental designs mitigate degradation during long-term storage?

  • Methodological Answer :

  • Optimized Storage : Store at -20°C in amber vials under nitrogen. Avoid aqueous buffers (accelerates ester hydrolysis) .
  • Stabilizers : Add 0.1% w/v ascorbic acid to formulations to inhibit oxidative degradation .
  • Stability Monitoring : Use UPLC-PDA at 0, 3, 6, and 12 months to track degradation products (e.g., free steroid core) .

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